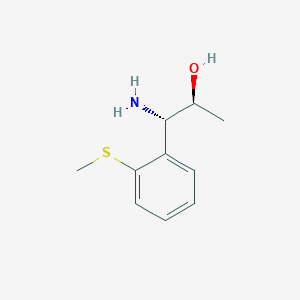
(1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring an amino group and a hydroxyl group on a propan-2-OL backbone, makes it an interesting subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylthiophenyl and a suitable chiral auxiliary.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (1S,2S) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include:
Ketones: From oxidation of the hydroxyl group.
Amines: From reduction of the amino group.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-(2-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as amino and hydroxyl groups.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2-methylphenyl)propan-2-OL: Lacks the thiophene ring, leading to different chemical properties.
1-Amino-1-(2-methylthiophenyl)ethanol: Similar structure but with an ethanol backbone instead of propan-2-OL.
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |
Clave InChI |
NPCXYJUMAXOZMY-OIBJUYFYSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=CC=C1SC)N)O |
SMILES canónico |
CC(C(C1=CC=CC=C1SC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


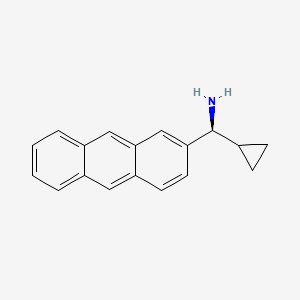

![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13046853.png)
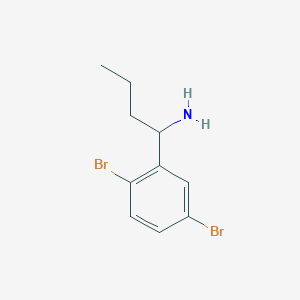
![5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate](/img/structure/B13046862.png)
![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
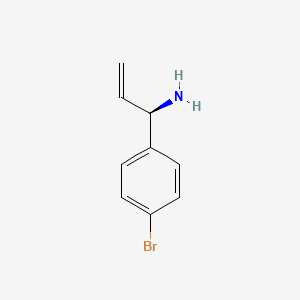


![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)
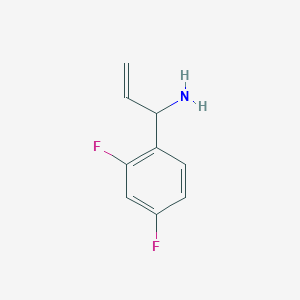
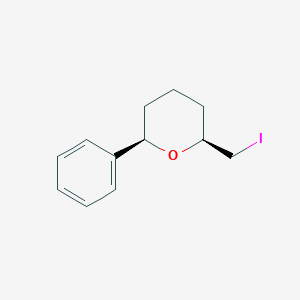
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
